molecular formula C15H14FNO2 B13912911 4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine

4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine

Cat. No.: B13912911
M. Wt: 259.27 g/mol
InChI Key: YKTGDSPYWIJJGY-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is a complex organic compound that features a biphenyl core substituted with a dioxolane ring and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine typically involves multiple steps. One common approach is to start with the biphenyl core and introduce the dioxolane ring through acetalization of an aldehyde or ketone with ethylene glycol . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor . The amine group is usually introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxolane ring to other functional groups.

    Substitution: The fluorine atom and the amine group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring and fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the amine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties. The combination of the dioxolane ring, fluorine atom, and amine group provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

4-[4-(1,3-dioxolan-2-yl)phenyl]-2-fluoroaniline

InChI

InChI=1S/C15H14FNO2/c16-13-9-12(5-6-14(13)17)10-1-3-11(4-2-10)15-18-7-8-19-15/h1-6,9,15H,7-8,17H2

InChI Key

YKTGDSPYWIJJGY-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N)F

Origin of Product

United States

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